molecular formula C20H23Cl3N2O2S B1252183 Barbamide

Barbamide

Cat. No. B1252183
M. Wt: 461.8 g/mol
InChI Key: UGNRFJOMRFTXSQ-ITRHSTPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbamide is a fatty amide.

Scientific Research Applications

Barbamide's Biosynthesis and Biochemical Processes

  • Biosynthesis Pathway of Barbamide : Barbamide, a mixed polypeptide-polyketide natural product, undergoes a unique biosynthetic pathway. The process starts with the chlorination of L-leucine's pro-R methyl group, leading to the formation of trichloroleucine. This is then converted to trichloroisovaleric acid and extended with an acetate unit, forming the initial seven carbons of barbamide (Flatt et al., 2006).

  • Genetic Architecture of Barbamide Biosynthesis : The barbamide biosynthetic gene cluster from the marine cyanobacterium Lyngbya majuscula involves a complex system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS). This cluster, incorporating 12 open reading frames, is responsible for the synthesis of barbamide from acetate, L-phenylalanine, L-leucine, and L-cysteine, involving unique biochemical mechanisms (Chang et al., 2002).

Interaction with Mammalian Nervous System

  • Affinity for Membrane-Bound Receptors : Barbamide exhibits binding affinity for several receptors and transporters involved in nociception and sensory neuron activity, such as the dopamine transporter, kappa opioid receptor, and sigma receptors. It impacts store-operated calcium entry (SOCE) in mouse sensory neurons, suggesting potential for future drug development (Hough et al., 2023).

Molecular Structure and Chemical Analysis

  • Structural and Chemical Analysis : Detailed structural studies of barbamide have revealed its unique features, such as a trichloromethyl group and the methyl enol ether of a beta-keto amide. These aspects are crucial for understanding its biochemical properties and potential applications (Orjala & Gerwick, 1996).

Implications for Drug Development and Research

  • Heterologous Production and Drug Development : The ability to heterologously express the barbamide biosynthetic gene cluster in terrestrial actinobacteria, like Streptomyces venezuelae, and produce new barbamide congeners, like 4-O-demethylbarbamide, highlights the molecule's potential in drug development and investigating complex marine natural products (Kim et al., 2012).

  • Total Synthesis of Barbamide : The first total synthesis of barbamide, involving a convergent approach and various chemical processes, provides insights into its molecular structure and potential synthetic routes for research and therapeutic applications (Nguyen, Willis, & Gerwick, 2001).

properties

Product Name

Barbamide

Molecular Formula

C20H23Cl3N2O2S

Molecular Weight

461.8 g/mol

IUPAC Name

(E,5S)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide

InChI

InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+/t14-,17-/m0/s1

InChI Key

UGNRFJOMRFTXSQ-ITRHSTPOSA-N

Isomeric SMILES

C[C@@H](C/C(=C\C(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)/OC)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC(=CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)OC)C(Cl)(Cl)Cl

synonyms

4-O-demethylbarbamide
barbamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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